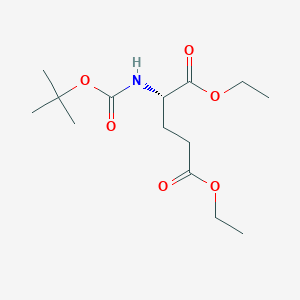

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate, commonly referred to as DBT, is an organic compound that has been used in a variety of applications in chemistry and biochemistry. It is a versatile reagent and has been used in many laboratory experiments, including synthesis of pharmaceuticals, synthesis of polymers, and as a catalyst in organic synthesis. DBT is a common reagent in the field of organic chemistry and has been used in a variety of research applications.

Aplicaciones Científicas De Investigación

- Application : (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate has been investigated as a precursor for the synthesis of PET radiotracers. Specifically, it serves as an intermediate in the preparation of 6-[18^F]fluoro levodopa, which is used to detect dopaminergic neuron loss in the striatum. This application is crucial for diagnosing Parkinson’s disease and distinguishing essential tremor from parkinsonian syndromes .

- Application : (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate can be used to synthesize PET radiotracers for detecting tumors with increased intracellular transport and decarboxylation of l-DOPA. It plays a vital role in diagnosing conditions such as pheochromocytoma, paraganglioma, and brain tumors .

- Application : (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate may find use in psychiatric research, age-related neurodegenerative disorder diagnosis, and understanding neurotransmitter pathways .

- Application : Incorporating (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate into peptides or peptidomimetics allows for photoactive peptide design. The compound’s photochromic properties can influence peptide conformation and self-assembly .

- Application : Boc-protected amino acid ionic liquids (Boc-AAILs) derived from (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate have been used as starting materials in dipeptide synthesis. The coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation without additional base, yielding dipeptides efficiently .

Positron Emission Tomography (PET) Imaging

Tumor Detection

Psychiatric and Neurodegenerative Disorder Research

Peptide Synthesis and Photoactive Peptides

Ionic Liquids and Peptide Synthesis

Deprotection of Boc Amino Acids

Mecanismo De Acción

Target of Action

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate, also known as diethyl (tert-Butoxycarbonyl)-L-glutamate, is a derivative of amino acids It’s known that amino acid derivatives often interact with various enzymes and receptors in the body, playing crucial roles in numerous biochemical processes .

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is widely used in organic synthesis for the protection of amines . The Boc group can be removed under acidic conditions, revealing the amine for further reactions .

Biochemical Pathways

The compound is likely involved in the synthesis of Boc derivatives of amino acids . The Boc group serves as a protective group for amines during peptide synthesis, preventing unwanted side reactions . After the desired reactions are complete, the Boc group can be removed to reveal the amine .

Result of Action

The result of the action of (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate is the successful synthesis of Boc-protected amino acid derivatives . These derivatives can then be used in further reactions, such as peptide synthesis .

Action Environment

The action of (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate, like many other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, the removal of the Boc group typically requires acidic conditions .

Propiedades

IUPAC Name |

diethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSHOWFVTUDCCM-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2846462.png)

![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B2846471.png)

![1-(4-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2846473.png)

![N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2846474.png)

![1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2846478.png)

![3-ethyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2846480.png)